molecular formula C31H28N4O4 B11074361 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11074361
M. Wt: 520.6 g/mol
InChI Key: GDCCEAZLXYOVIS-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a spirocyclic structure. It contains fused indole and pyrrole rings, which contribute to its unique properties.
  • The indole moiety is a common structural motif found in various natural products, pharmaceuticals, and functional materials.
  • The compound’s name suggests that it has both an indole and a pyrrole ring, along with additional functional groups.
  • Preparation Methods

      Synthetic Routes: One synthetic strategy involves starting from 2-oxindoles (which contain an indole ring and a ketone group) and modifying them to introduce the desired substituents.

      Reaction Conditions: Specific reaction conditions would depend on the synthetic route chosen. Common reactions include cyclization, oxidation, and reduction steps.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It likely remains a topic of academic research.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions typical for indole derivatives, such as electrophilic substitution, nucleophilic addition, and ring-opening reactions.

      Common Reagents: Reagents like Lewis acids, bases, and oxidants are often employed in indole chemistry.

      Major Products: The specific products formed depend on the reaction conditions and substituents. For example, oxidation could yield an oxindole or an indole-2,3-dione.

  • Scientific Research Applications

      Biology: It might serve as a pharmacophore for drug design due to its indole and pyrrole moieties.

      Medicine: Investigate its potential as an anticancer agent or other therapeutic targets.

      Industry: Explore its use in materials science, such as organic electronics or sensors.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other spirocyclic indole derivatives, such as spirooxindoles or spirooxindole-pyrrolidines, share some structural features.

      Uniqueness: The specific combination of substituents and the spirocyclic fusion pattern make this compound unique.

    Remember that this compound’s detailed properties and applications might require further investigation, as it is a relatively novel structure

    Properties

    Molecular Formula

    C31H28N4O4

    Molecular Weight

    520.6 g/mol

    IUPAC Name

    1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-ethyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

    InChI

    InChI=1S/C31H28N4O4/c1-2-22-26-27(29(38)35(28(26)37)20-11-4-3-5-12-20)31(32-22)21-13-7-9-15-24(21)34(30(31)39)18-25(36)33-17-16-19-10-6-8-14-23(19)33/h3-15,22,26-27,32H,2,16-18H2,1H3

    InChI Key

    GDCCEAZLXYOVIS-UHFFFAOYSA-N

    Canonical SMILES

    CCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76

    Origin of Product

    United States

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